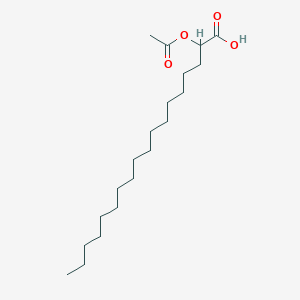

2-Acetoxyoctadecanoic acid

Description

2-Acetoxyoctadecanoic acid is a long-chain fatty acid derivative characterized by an 18-carbon (octadecanoic) backbone with an acetoxy (-OAc) group esterified at the second carbon position. Structurally, it combines the hydrophobicity of a long alkyl chain with the reactivity of an ester functional group.

Propriétés

Formule moléculaire |

C20H38O4 |

|---|---|

Poids moléculaire |

342.5 g/mol |

Nom IUPAC |

2-acetyloxyoctadecanoic acid |

InChI |

InChI=1S/C20H38O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(20(22)23)24-18(2)21/h19H,3-17H2,1-2H3,(H,22,23) |

Clé InChI |

VHVMZXQGJMKAIO-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCCCCCCCCCCCC(C(=O)O)OC(=O)C |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-Acetoxyoctadecanoic acid can be synthesized through the esterification of octadecanoic acid with acetic anhydride or acetic acid in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods

In industrial settings, the production of 2-acetoxyoctadecanoic acid often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The process may also include purification steps such as distillation or crystallization to obtain the desired purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

2-Acetoxyoctadecanoic acid undergoes various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield octadecanoic acid and acetic acid.

Oxidation: The hydrocarbon chain can be oxidized to produce shorter-chain fatty acids and other oxidation products.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Hydrolysis: Octadecanoic acid and acetic acid.

Oxidation: Shorter-chain fatty acids and other oxidation products.

Reduction: Octadecanol and acetic acid.

Applications De Recherche Scientifique

2-Acetoxyoctadecanoic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound to study esterification and hydrolysis reactions.

Biology: Investigated for its role in lipid metabolism and its effects on cellular processes.

Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility and ability to form micelles.

Industry: Utilized in the production of surfactants, lubricants, and plasticizers.

Mécanisme D'action

The mechanism of action of 2-acetoxyoctadecanoic acid involves its interaction with lipid membranes and enzymes involved in lipid metabolism. The ester group can be hydrolyzed by esterases, releasing octadecanoic acid and acetic acid, which can then participate in various metabolic pathways. The long hydrocarbon chain allows it to integrate into lipid bilayers, affecting membrane fluidity and function.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share functional or structural similarities with 2-acetoxyoctadecanoic acid:

Key Comparative Findings

Functional Group Reactivity

- Ester vs. Ketone Groups: The acetoxy group in 2-acetoxyoctadecanoic acid is more prone to hydrolysis under acidic or basic conditions compared to the ketone in 10-oxooctadecanoic acid. This reactivity makes it a candidate for controlled-release applications.

- Hydrophobicity : The long C18 chain enhances lipid solubility compared to shorter analogs like acetoxyacetic acid (C2) or acetoacetic acid (C4).

Physical Properties

- Melting Points: Longer chains (e.g., C18 in 2-acetoxyoctadecanoic acid) generally exhibit higher melting points than shorter analogs. For example, 10-oxooctadecanoic acid (MW 298.5) is solid at room temperature, whereas acetoacetic acid (MW 102.1) is liquid.

- Solubility: The acetoxy group increases organic solvent compatibility compared to polar hydroxy acids like 2-hydroxyhexadecanoic acid.

Q & A

Q. How should researchers structure publications on 2-Acetoxyoctadecanoic acid to meet ACS guidelines?

- Methodological Answer : Follow ACS Style Guide 2020: Include Materials & Methods subsections for synthesis, characterization, and assays. Provide raw data in Supplementary Information (SI) with DOI links. Disclose funding sources and conflicts of interest. Use ChemDraw for structural accuracy and IUPAC naming .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.